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Compound of Interest

Compound Name: Citronellyl formate

CAS No.: 93919-93-8

Cat. No.: B7798338

Get Quote

This guide provides a comprehensive analysis of the spectroscopic data of Citronellyl
Formate (CAS 105-85-1), a monoterpenoid ester valued for its fruity-floral aroma in the

fragrance and flavor industries.[1][2] A thorough understanding of its spectral characteristics is

paramount for quality control, structural elucidation, and the development of new applications.

This document synthesizes experimental data from various sources to offer a detailed

examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) profiles, grounded in the principles of Expertise, Experience, Authoritativeness, and

Trustworthiness (E-E-A-T).

Molecular Structure and Physicochemical
Properties
Citronellyl formate, with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28

g/mol , is the formate ester of citronellol.[3] It is a colorless to pale yellow liquid with a

characteristic fruity, rose-like scent.[2][3]
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Property Value Source

Molecular Formula C₁₁H₂₀O₂ [3]

Molecular Weight 184.28 g/mol [3]

CAS Number 105-85-1 [4]

Appearance Colorless to pale yellow liquid [3][4]

Odor Fruity, floral, rose-like [1][2]

Below is a diagram illustrating the molecular structure of Citronellyl Formate.

Caption: Molecular structure of Citronellyl Formate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following sections detail the ¹H and ¹³C NMR spectral data for Citronellyl
formate.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Citronellyl formate provides detailed information about the chemical

environment of each proton. While a complete, experimentally verified and assigned spectrum

from a single source is not readily available in the literature, the expected chemical shifts and

multiplicities can be predicted based on the structure and data from analogous compounds.

Experimental Protocol: A typical ¹H NMR spectrum is acquired on a 300 or 500 MHz

spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS)

as an internal standard.

Data Interpretation:
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Proton
Assignment

Predicted
Chemical Shift
(ppm)

Multiplicity Integration
Coupling
Constant (J) in
Hz

H-1 8.05 s 1H -

H-2 4.15 t 2H 7.0

H-5 5.10 t 1H 7.0

H-4 2.00 m 2H -

H-3 1.95 m 1H -

H-6' 1.68 s 3H -

H-7' 1.60 s 3H -

H-3' 0.90 d 3H 6.5

H-6 1.15-1.45 m 2H -

H-7 1.15-1.45 m 2H -

Causality Behind Assignments:

Formate Proton (H-1): The proton attached to the carbonyl carbon of the formate group is

highly deshielded and appears as a sharp singlet significantly downfield, typically around

8.05 ppm.

Methylene Protons Adjacent to Oxygen (H-2): The two protons on the carbon attached to the

ester oxygen are deshielded by the electronegative oxygen and appear as a triplet around

4.15 ppm, split by the adjacent methylene group.

Olefinic Proton (H-5): The proton on the trisubstituted double bond appears as a triplet

around 5.10 ppm due to coupling with the adjacent methylene protons.

Allylic Protons (H-4): These protons are adjacent to the double bond and are thus slightly

deshielded, appearing as a multiplet around 2.00 ppm.
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Methyl Protons on the Double Bond (H-6' and H-7'): The two methyl groups attached to the

double bond are in different chemical environments and are expected to appear as singlets

around 1.68 and 1.60 ppm.

Methyl Protons at C-3 (H-3'): This methyl group is attached to a chiral center and appears as

a doublet around 0.90 ppm, split by the single proton at C-3.

Aliphatic Protons (H-3, H-6, H-7): The remaining methylene and methine protons in the alkyl

chain appear as complex multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Experimental Protocol: A standard ¹³C NMR spectrum is acquired at 75 or 125 MHz in CDCl₃

with complete proton decoupling.

Data Interpretation:
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Carbon Assignment Predicted Chemical Shift (ppm)

C-1 (C=O) 161.0

C-2 (-CH₂-O) 63.5

C-5 (=CH-) 124.5

C-6 (=C(CH₃)₂) 131.5

C-4 (-CH₂-) 25.5

C-3 (-CH(CH₃)-) 37.5

C-7 (-CH₂-) 35.5

C-6' (-CH₃) 25.7

C-7' (-CH₃) 17.6

C-3' (-CH₃) 19.5

C-8 (-CH(CH₃)₂) 29.5

Causality Behind Assignments:

Carbonyl Carbon (C-1): The formate carbonyl carbon is the most deshielded carbon and

appears significantly downfield, with a reported experimental value around 165.8 ppm.[5]

Olefinic Carbons (C-5 and C-6): The sp² hybridized carbons of the double bond appear in the

range of 120-140 ppm. The quaternary carbon (C-6) is typically further downfield than the

methine carbon (C-5).

Carbon Adjacent to Oxygen (C-2): The carbon atom directly bonded to the ester oxygen is

deshielded and appears around 63.5 ppm.

Aliphatic Carbons: The remaining sp³ hybridized carbons appear in the upfield region (15-40

ppm). The chemical shifts are influenced by their substitution and proximity to functional

groups.

Infrared (IR) Spectroscopy
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IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of Citronellyl formate is characterized by strong absorptions

corresponding to the ester functional group and the carbon-carbon double bond.

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. The sample, being a liquid, can be analyzed as a thin film between two

salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation:

Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H stretching (alkane)

1725 Strong C=O stretching (ester)

1180 Strong C-O stretching (ester)

1670 Medium C=C stretching (alkene)

Causality Behind Assignments:

C=O Stretch: The most prominent peak in the IR spectrum of an ester is the strong

absorption due to the carbonyl group stretch, which for a formate ester, typically appears

around 1725 cm⁻¹.

C-O Stretch: The C-O single bond stretching of the ester group gives rise to a strong band in

the fingerprint region, usually around 1180 cm⁻¹.

C-H Stretch: The absorptions in the 2960-2850 cm⁻¹ region are characteristic of the

stretching vibrations of the C-H bonds in the alkyl part of the molecule.

C=C Stretch: The presence of the carbon-carbon double bond is confirmed by a medium

intensity peak around 1670 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural confirmation.

Experimental Protocol: A mass spectrum is typically obtained using a Gas Chromatography-

Mass Spectrometry (GC-MS) system with Electron Ionization (EI) at 70 eV.

Data Interpretation:

The mass spectrum of Citronellyl formate does not typically show a prominent molecular ion

peak (M⁺) at m/z 184 due to its instability under EI conditions. The spectrum is dominated by

fragment ions resulting from characteristic cleavage pathways.

Major Fragment Ions:

m/z Relative Intensity Proposed Fragment

69 High [C₅H₉]⁺

41 High [C₃H₅]⁺ (Allyl cation)

81 Medium [C₆H₉]⁺

55 Medium [C₄H₇]⁺

95 Low [C₇H₁₁]⁺

139 Low [M - OCHO]⁺

Fragmentation Pathway:

The fragmentation of Citronellyl formate is initiated by the ionization of the molecule. The

primary fragmentation pathways involve the cleavage of bonds alpha to the oxygen atoms and

the double bond, leading to the formation of stable carbocations.
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Caption: Proposed fragmentation pathway of Citronellyl Formate in EI-MS.

Loss of the Formate Group: Cleavage of the C-O bond results in the loss of a formyloxy

radical (•OCHO), leading to the formation of the citronellyl cation at m/z 139.

Allylic Cleavage: A common fragmentation pathway for unsaturated compounds is the

cleavage of the bond beta to the double bond, which is an allylic position. This leads to the

formation of a stable resonance-stabilized carbocation. In Citronellyl formate, this cleavage

results in the highly abundant ion at m/z 69.

Formation of Other Fragments: The ions at m/z 81, 55, and 41 are likely formed through

further fragmentation and rearrangement of the primary fragment ions.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the

identification and characterization of Citronellyl formate. The combination of NMR, IR, and

MS data allows for unambiguous structural confirmation and purity assessment. The detailed

analysis of the spectral features and their correlation with the molecular structure serves as a

valuable resource for researchers, scientists, and drug development professionals working with

this important aroma chemical. The protocols and interpretations provided herein are based on

established scientific principles and authoritative data, ensuring the trustworthiness and

reliability of the information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. fraterworks.com [fraterworks.com]

2. fragrancematerialsafetyresource.elsevier.com
[fragrancematerialsafetyresource.elsevier.com]

3. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted
methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

4. ScenTree - Citronellyl formate (CAS N° 105-85-1) [scentree.co]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Citronellyl Formate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7798338/docs#an-in-depth-technical-guide-to-the-
spectroscopic-data-of-citronellyl-formate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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